2-[2-(Chloromethyl)phenyl]ethyl benzoate
Description
Properties
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c17-12-15-9-5-4-6-13(15)10-11-19-16(18)14-7-2-1-3-8-14/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPIKNICZPOGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nucleophilic Substitution Sn1 and Sn2 :
This is the most characteristic reaction of benzylic halides like the chloromethyl group. The mechanism can be bimolecular (SN2), involving a direct backside attack by a nucleophile, or unimolecular (SN1), proceeding through a stabilized benzylic carbocation. The choice between SN1 and SN2 is influenced by the electronic effects of ring substituents, the solvent, and the nucleophile's strength. For 2-[2-(Chloromethyl)phenyl]ethyl benzoate (B1203000) , the ortho-substitution likely favors an SN2 pathway to avoid a sterically hindered carbocation, though the benzylic nature of the system always allows for some SN1 character.
Friedel Crafts Alkylation Intra and Intermolecular :
In the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), the chloromethyl group can act as an electrophile in a Friedel-Crafts alkylation reaction. tandfonline.com If another aromatic ring is present in the same molecule in a suitable position, an intramolecular cyclization can occur. If not, it will react with other aromatic molecules (intermolecular), leading to polymerization or the formation of diarylmethane structures. Hyper-crosslinked polymers can be synthesized through the self-polycondensation of monomers like 4,4′-bis(chloromethyl)biphenyl. rsc.org
Elimination Reactions:
If there is a hydrogen atom on an adjacent carbon (β-hydrogen), an elimination reaction (E1 or E2) can occur to form an alkene. While not directly applicable to the chloromethyl group itself, related haloalkyl-substituted aromatics can undergo this pathway. More relevantly, complex sequential reactions can be initiated by the chloromethyl group. For instance, the reaction of chloromethyl chlorosulfate (B8482658) with certain active methylene (B1212753) compounds proceeds through a sequence of chloromethylation, β-elimination, and subsequent Michael addition. researchgate.net
Carbene Formation:
Under specific conditions, typically involving strong bases, some chloromethyl compounds can undergo α-elimination to form carbenes. These highly reactive intermediates can then participate in various reactions, such as cyclopropanation of alkenes.
The following table summarizes these divergent mechanistic possibilities.
Table 2: Mechanistic Pathways in Chloromethyl-Substituted Aromatic Systems
| Mechanism | Required Conditions | System Characteristics | Typical Products |
|---|---|---|---|
| SN2 Substitution | Strong Nucleophile, Aprotic Solvent | Primary benzylic halide; Steric hindrance at ortho position | Substituted methyl-aromatic compound |
| SN1 Substitution | Weak Nucleophile, Protic Solvent | Electron-donating groups on the ring to stabilize carbocation | Substituted methyl-aromatic compound (racemization if chiral) |
| Friedel-Crafts Alkylation | Lewis Acid Catalyst (e.g., SnCl₄) tandfonline.com | Presence of an aromatic ring | Di- and poly-arylmethanes, cyclized products |
| Sequential Reactions | Specific reagents (e.g., active methylene (B1212753) compounds) | Polyfunctional substrates | Complex heterocyclic or bridged structures researchgate.net |
Applications in Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Molecule Synthesis
The presence of the highly reactive chloromethyl group on the phenyl ring makes 2-[2-(Chloromethyl)phenyl]ethyl benzoate (B1203000) an excellent starting material for constructing intricate molecular frameworks. This reactivity allows for its use as a pivotal intermediate in the synthesis of a wide array of more complex structures.
Synthesis of Advanced Organic Intermediates Deriving from 2-[2-(Chloromethyl)phenyl]ethyl benzoate
The chloromethyl group is highly susceptible to nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This property is fundamental to its role in generating advanced organic intermediates. For instance, reaction with various nucleophiles can convert the chloromethyl moiety into other functional groups, thereby creating new intermediates with tailored properties for subsequent synthetic steps.
One potential transformation is the conversion to a corresponding alcohol or aldehyde through oxidation, or the reduction of the ester group to yield alcohols. Another key reaction is the substitution of the chlorine atom by nucleophiles like amines or thiols. For example, reaction with a primary amine could yield a secondary amine intermediate, which can be a precursor for various biologically active molecules.
Table 1: Potential Advanced Intermediates from this compound
| Starting Material | Reagent/Condition | Intermediate Product | Potential Application of Intermediate |
| This compound | NaN3 followed by reduction (e.g., H2/Pd) | 2-[2-(Aminomethyl)phenyl]ethyl benzoate | Precursor for amides, sulfonamides, and heterocyclic compounds |
| This compound | KCN in a polar aprotic solvent | 2-[2-(Cyanomethyl)phenyl]ethyl benzoate | Intermediate for carboxylic acids, amines, and ketones |
| This compound | NaOH (aq) | 2-[2-(Hydroxymethyl)phenyl]ethyl benzoate | Precursor for aldehydes, carboxylic acids, and ethers |
| This compound | PhSNa | 2-[2-(Phenylthiomethyl)phenyl]ethyl benzoate | Intermediate for sulfoxide (B87167) and sulfone synthesis |
Construction of Diverse Heterocyclic Scaffolds Utilizing this compound
The strategic positioning of the reactive chloromethyl group and the ethyl benzoate chain allows for intramolecular cyclization reactions to form various heterocyclic systems. These heterocycles are crucial scaffolds in medicinal chemistry and drug discovery.
A prime example is the synthesis of isochroman-1-ones . Through an intramolecular reaction, where the ester group or its hydrolyzed carboxylic acid derivative acts as a nucleophile attacking the benzylic carbon, a six-membered lactone ring can be formed. This type of cyclization is a known strategy for creating isochromanone cores. researchgate.netrsc.org
Similarly, modification of the ester and chloromethyl groups can lead to the formation of nitrogen-containing heterocycles. For instance, conversion of the chloromethyl group to an aminomethyl group, followed by intramolecular amidation with the ester functionality, could yield isoindolinone derivatives. The synthesis of isoindolinones from 2-alkylbenzamides or related structures is a well-established method. organic-chemistry.orgrsc.org
Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives
| Precursor Derivative | Reaction Type | Heterocyclic Scaffold |
| 2-[2-(Chloromethyl)phenyl]acetic acid ethyl ester (derived from the subject compound) | Intramolecular Cyclization | Isochroman-1-one |
| 2-[2-(Aminomethyl)phenyl]ethyl benzoate | Intramolecular Amidation | N-phenethyl-isoindolinone |
| This compound and Hydrazine | Nucleophilic substitution followed by cyclization | Phthalazinone derivative |
Functional Group Derivatization Strategies for Tailored Molecules from this compound
The chemical versatility of this compound allows for numerous derivatization strategies to produce molecules with specific, tailored functionalities and reactivity profiles.
Regioselective Functionalization Techniques Applied to this compound
Regioselectivity is key when multiple reactive sites are present. In this compound, the primary sites for reaction are the benzylic chloride and the ester group. The high reactivity of the benzylic chloride typically allows for its selective functionalization over the ester under nucleophilic substitution conditions. By choosing appropriate reagents and reaction conditions, one can selectively target the chloromethyl group. For example, mild nucleophiles will preferentially react at the benzylic position without affecting the ester.
Furthermore, the aromatic ring itself can be subject to electrophilic aromatic substitution. The existing substituents (the chloromethyl and the ethyl benzoate groups) will direct incoming electrophiles to specific positions on the phenyl ring, although the chloromethyl group's reactivity can complicate such reactions.
Preparation of Novel Aromatic Esters with Modified Reactivity Profiles
Novel aromatic esters can be prepared by modifying the core structure of this compound. One approach is to first modify the chloromethyl group and then alter the benzoate ester. For example, the chloromethyl group can be converted into a different functional group, which in turn alters the electronic properties of the aromatic ring and influences the reactivity of the ester.
Alternatively, the benzoate ester itself can be cleaved (hydrolyzed) to the corresponding carboxylic acid, which can then be re-esterified with a different alcohol to introduce new functionalities. For instance, esterification with a fluorinated alcohol could yield a novel ester with modified solubility and electronic properties. The synthesis of various phenethyl esters from phenethyl alcohol and different acyl donors is a well-documented process. nih.govrug.nl
Contributions to Polymer Chemistry via this compound
The structure of this compound makes it a promising candidate for applications in polymer chemistry. The chloromethyl group can serve as an initiation site for controlled radical polymerization techniques, or the entire molecule can be transformed into a functional monomer.
A plausible strategy involves converting the chloromethyl group into a polymerizable moiety, such as a vinyl group, to create a styrenic monomer. This new monomer, which would be a derivative of 4-(chloromethyl)styrene, could then undergo polymerization. researchgate.netcmu.edu Techniques like Atom Transfer Radical Polymerization (ATRP) are particularly well-suited for polymerizing styrenic monomers initiated by alkyl halides, allowing for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities. cmu.educmu.edubanglajol.infoacs.org
The resulting polymer would feature pendant phenethyl benzoate groups, which could impart specific properties to the material, such as altered thermal stability, solubility, or the ability to participate in further post-polymerization modifications. The synthesis of functional polymers by ATRP is a robust method for creating materials with tailored properties. cmu.edunih.gov
Table 3: Potential Polymer Synthesis via a Derivative of this compound
| Monomer | Polymerization Method | Potential Polymer | Key Features of the Polymer |
| Styrenic derivative of this compound | Atom Transfer Radical Polymerization (ATRP) | Poly(2-(2-vinylphenyl)ethyl benzoate) | Well-defined molecular weight and architecture; Pendant benzoate groups for further functionalization. |
| This compound (as initiator) | Atom Transfer Radical Polymerization (ATRP) of another monomer (e.g., Styrene, Acrylates) | Polystyrene or Polyacrylate with a 2-(2-phenylethyl benzoate) end-group | Functional end-group for block copolymer synthesis or surface modification. |
Synthesis of Specialty Polymers with Tailored Properties
Integration into Functional Materials Development Utilizing this compound
The development of functional materials often relies on the precise incorporation of molecules that can impart specific properties. The structure of this compound suggests it could be a candidate for such applications.
Engineering Materials with Specific Electrical and Optical Properties
The aromatic rings within the this compound molecule could influence the electrical and optical properties of materials into which it is incorporated. For instance, its presence in a polymer matrix could alter the refractive index or dielectric constant. However, there is a lack of published research that investigates these specific applications and provides empirical data on the resulting material properties.
Advanced Analytical Methodologies for Characterization of 2 2 Chloromethyl Phenyl Ethyl Benzoate and Its Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the definitive structural confirmation of 2-[2-(Chloromethyl)phenyl]ethyl benzoate (B1203000). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques used to provide detailed information about the molecular framework and its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 2-[2-(Chloromethyl)phenyl]ethyl benzoate, both ¹H and ¹³C NMR spectroscopy would be utilized.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the two phenyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm). The ethyl group would present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, a pattern characteristic of an ethyl ester. The benzylic protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet around δ 4.5-5.0 ppm, and the ethylenic protons (-CH₂CH₂-) connecting the phenyl ring to the ester oxygen would exhibit a more complex splitting pattern. The integration of these signals would confirm the number of protons in each environment. In related ketoester derivatives like benzoin (B196080) acetate (B1210297) and benzoin benzoate, NMR has been used to probe chemo- and diastereoselectivity. walisongo.ac.id
¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The carbonyl carbon of the ester group is particularly diagnostic, appearing significantly downfield (around δ 165-175 ppm). Aromatic carbons would resonate in the δ 120-140 ppm range, while the aliphatic carbons of the ethyl, ethylenic, and chloromethyl groups would appear in the upfield region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, as demonstrated in the analysis of propyl benzoate. news-medical.net
Typical ¹H NMR Chemical Shift Predictions for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ar-H (benzoate) | 7.4 - 8.1 | Multiplet |
| Ar-H (phenyl) | 7.2 - 7.5 | Multiplet |
| -CH₂Cl | ~4.6 | Singlet |
| -O-CH₂-CH₂-Ar | ~4.5 | Triplet |
| -O-CH₂-CH₂-Ar | ~3.1 | Triplet |
| -O-CH₂-CH₃ | ~4.4 | Quartet |
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. In Electron Ionization (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern of benzoate esters is well-understood. For instance, methyl benzoate typically shows a molecular ion peak and a prominent peak corresponding to the loss of the methoxy (B1213986) group (•OCH₃), resulting in the benzoyl cation (C₆H₅CO⁺) at m/z 105. wisc.edunist.gov For this compound, one would expect to observe the molecular ion peak and characteristic fragments resulting from the cleavage of the ester bond and the loss of the chloromethyl group.
Expected Mass Spectrometry Fragmentation for this compound
| Fragment | m/z (for ³⁵Cl isotope) | Description |
|---|---|---|
| [M]⁺ | 288 | Molecular Ion |
| [M - Cl]⁺ | 253 | Loss of chlorine radical |
| [M - CH₂Cl]⁺ | 239 | Loss of chloromethyl radical |
| [C₇H₅O]⁺ | 105 | Benzoyl cation |
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for purity assessment and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of non-volatile compounds. Reversed-phase HPLC with UV detection is a standard method for assessing the purity of benzoate esters. quora.com A C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic or phosphoric acid to ensure good peak shape. chromatographyonline.comsielc.com The purity of this compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. This method is highly sensitive and can detect even trace impurities. For instance, a method developed for preservatives in soy sauce successfully separated benzoic acid and its paraben esters. Similarly, a UHPLC method using a superficially porous particle (SPP) column allowed for the rapid analysis of 24 cosmetic preservatives, including various benzoates. shimadzu.com
Typical HPLC Conditions for Benzoate Ester Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | ~1.0 mL/min |
Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and qualitative method for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 2-(2-(chloromethyl)phenyl)ethanol and benzoyl chloride) and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots can be visualized under UV light. The relative retention factor (Rf) values of the spots, which depend on the polarity of the compounds and the solvent system used, allow for their differentiation. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective for separating the relatively non-polar ester product from the more polar alcohol starting material.
Crystallographic Analysis of Related Benzoate Ester Structures for Conformational Insights
While a crystal structure for this compound itself may not be publicly available, the X-ray crystallographic analysis of structurally related benzoate esters provides valuable insights into its likely solid-state conformation, molecular packing, and intermolecular interactions.
The study of compounds like ethyl 4-(3-chlorobenzamido)benzoate and 2-oxo-2-phenylethyl benzoate reveals important structural features. eurjchem.comnih.gov In benzoate esters, the ester group and the attached phenyl ring tend to be nearly co-planar to maximize conjugation. nih.gov However, significant twisting can occur between different parts of a molecule. For example, in 2-oxo-2-phenylethyl benzoate, the two terminal phenyl rings have a large dihedral angle between them. nih.govresearchgate.net
Intermolecular forces such as hydrogen bonds and π-π stacking play a crucial role in the crystal packing. researchgate.net In the absence of strong hydrogen bond donors in this compound, weaker C-H···O interactions and π-π stacking between the aromatic rings would be expected to dictate the crystal lattice. The crystal structure of 4-iodobenzoic acid, for instance, shows hydrogen-bonded dimers that stack in the solid state. wikipedia.org Analysis of the crystal structure of dibenzoyl peroxide also provides information on the conformation of the benzoyl group. wikipedia.org These analyses of related structures allow for predictions about the molecular shape and interactions of this compound, which are critical for understanding its physical properties and potential interactions in a biological or material science context. The conformation of alkanes and substituted chains can be complex, with staggered conformations generally being more stable than eclipsed ones. libretexts.org The ethyl and ethylenic linkers in the target molecule would adopt such low-energy staggered conformations.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(2-(chloromethyl)phenyl)ethanol |
| 2-oxo-2-phenylethyl benzoate |
| 4-iodobenzoic acid |
| Acetonitrile |
| Benzoin acetate |
| Benzoin benzoate |
| Benzoyl chloride |
| Dibenzoyl peroxide |
| Ethyl 4-(3-chlorobenzamido)benzoate |
| Ethyl acetate |
| Ethyl benzoate |
| Formic acid |
| Hexane |
| Methanol |
| Methyl benzoate |
| Phosphoric acid |
| Propyl benzoate |
| Sorbic acid |
| Salicylic acid |
| Benzyl (B1604629) alcohol |
| 2-Phenoxyethanol |
| Methyl paraben |
| Ethyl paraben |
| Isopropyl paraben |
| 4-Chloro-3-methylphenol |
| Propyl paraben |
| 2-Phenylphenol |
| Chloroxylenol |
| Isobutyl 4-hydroxybenzoate |
| Butyl paraben |
| Phenyl benzoate |
| 2,4-Dichloro-3,5-dimethylphenol |
| Clorofene |
| Triclocarban |
| Triclosan |
| 2-Methyl-4-isothiazolin-3-one |
| 2-Bromo-2-nitro-1,3-propanediol |
Future Research Directions and Unexplored Avenues for 2 2 Chloromethyl Phenyl Ethyl Benzoate
Novel Catalytic Approaches for Synthesis and Functionalization of 2-[2-(Chloromethyl)phenyl]ethyl benzoate (B1203000)
The synthesis and functionalization of 2-[2-(Chloromethyl)phenyl]ethyl benzoate can be significantly advanced through the exploration of modern catalytic methodologies. The benzylic chloride group is particularly amenable to a variety of activation techniques, suggesting that its reactivity can be precisely controlled and channeled towards novel molecular architectures.
Future research could productively focus on the following catalytic strategies:
Photoredox Catalysis: The generation of benzyl (B1604629) radicals from benzylic chlorides using visible light represents a powerful and mild activation strategy. acs.org Cooperative catalysis, combining a photocatalyst with a nucleophilic co-catalyst like lutidine, has been shown to be effective for the functionalization of benzylic halides. acs.org This approach could be applied to this compound to facilitate reactions such as Giese-type additions to electron-deficient alkenes. acs.org Furthermore, photoredox catalysis in conjunction with zirconocene (B1252598) could enable the reductive homocoupling of the benzylic chloride moiety, opening pathways to novel dimeric structures. acs.org The use of different photocatalysts, such as metal-decorated zinc oxide, could also be explored for coupling reactions under UV irradiation. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions: The chloromethyl group is an excellent handle for various metal-catalyzed cross-coupling reactions. Nickel-catalyzed reactions, for instance, have been successfully employed for the alkenylation of functionalized benzylic chlorides with alkenylaluminum reagents. nih.gov This suggests that the introduction of vinyl groups to the this compound scaffold is a feasible and promising research direction. Similarly, cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl halides presents a pathway to synthesize complex diarylmethane derivatives. rsc.org Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides offers a novel route to thioether-containing analogues of the target compound. nih.govorganic-chemistry.org
Phase-Transfer Catalysis (PTC): While often used for the synthesis of esters, phase-transfer catalysis (PTC) also holds promise for the functionalization of the benzylic chloride. PTC can facilitate nucleophilic substitution reactions with a wide range of nucleophiles under mild, biphasic conditions. For the synthesis of the parent compound itself, PTC offers a potentially high-yielding and scalable alternative to traditional esterification methods, as demonstrated by the synthesis of benzyl benzoate using Aliquat 336 as a catalyst. researchgate.netmdpi.comacs.orgcrdeepjournal.org
A summary of potential catalytic approaches is presented in the table below:
| Catalytic Approach | Potential Reaction Type | Key Advantages | Relevant Research |
|---|---|---|---|
| Photoredox Catalysis | Radical-mediated C-C bond formation | Mild reaction conditions, high functional group tolerance | acs.orgacs.orgresearchgate.net |
| Metal-Catalyzed Cross-Coupling | Alkenylation, arylation, thioetherification | Versatile for introducing diverse substituents | nih.govrsc.orgnih.govorganic-chemistry.org |
| Phase-Transfer Catalysis | Nucleophilic substitution, esterification | Scalable, mild conditions, operational simplicity | researchgate.netmdpi.comacs.orgcrdeepjournal.org |
Advanced Computational Modeling for Predicting Reactivity and Applications of the Compound
Computational chemistry offers powerful tools to predict and understand the behavior of this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly well-suited for elucidating its electronic structure, reactivity, and interactions with other molecules.
Unexplored avenues in this area include:
Reactivity Prediction using DFT: DFT calculations can be employed to model the reactivity of the benzylic chloride group in this compound. For instance, theoretical reactivity indices, such as the carbon-chlorine ionic bond dissociation energy and Hirshfeld charges, can be calculated to predict its behavior in reactions like Friedel-Crafts benzylation. rsc.org Such studies can help in selecting the most appropriate catalysts and reaction conditions to achieve desired transformations. Furthermore, dispersion-corrected DFT methods are crucial for accurately modeling the non-covalent interactions, such as aromatic stacking, which can influence the compound's physical properties and its behavior in condensed phases. acs.org
MD Simulations of Polymer and Material Properties: If this compound is used as a monomer for polymerization, MD simulations can provide insights into the structure and dynamics of the resulting polymers. These simulations can predict key material properties such as glass transition temperature, mechanical strength, and permeability, thus accelerating the design of new functional materials. The ENZYMIX force field, for example, has been used in MD simulations to model enzyme-substrate systems, and similar approaches could be adapted to study the interactions of this compound-based materials with biological molecules. acs.org
Modeling Intermolecular Interactions for Supramolecular Chemistry: The benzoate ester moiety can participate in the formation of ordered structures through non-covalent interactions. rsc.org Computational modeling can be used to predict the self-assembly behavior of this compound and its derivatives, guiding the design of new liquid crystals, gels, and other supramolecular materials. DFT calculations have been successfully used to correlate the geometry of mesogenic molecules with their liquid crystalline properties. researchgate.net
The following table outlines potential computational modeling approaches:
| Computational Method | Area of Application | Predicted Properties | Relevant Research |
|---|---|---|---|
| Density Functional Theory (DFT) | Reactivity analysis | Bond dissociation energies, charge distributions, reaction barriers | rsc.orgacs.org |
| Molecular Dynamics (MD) | Materials science | Polymer conformation, mechanical properties, transport phenomena | acs.org |
| Combined DFT/MD | Supramolecular chemistry | Self-assembly pathways, stability of aggregates, liquid crystal phases | rsc.orgresearchgate.net |
Expanding the Scope of Synthetic Applications in Emerging Chemical Fields
The bifunctional nature of this compound makes it an attractive building block for applications in several cutting-edge areas of chemistry.
Future research could explore its utility in:
Functional Polymers and Materials Science: The benzylic chloride group can act as a polymerizable handle or a site for post-polymerization modification. For example, it could be used to synthesize benzyl chloride-functionalized polymer microspheres, which can serve as scaffolds for catalysts or other active molecules. researchgate.net The compound could also be a monomer in the synthesis of polymers analogous to those derived from benzocyclobutene, which have applications in microelectronics and optics. scispace.com Furthermore, the benzoate ester functionality is known to be present in high-viscosity liquid compositions used in paints, coatings, and adhesives, suggesting that polymers derived from this compound could have interesting material properties. google.com
Medicinal Chemistry and Bioconjugation: The benzylic group is a common structural motif in medicinal chemistry. The chloromethyl group of this compound can be used to attach this molecule to biomolecules, acting as a linker. For instance, benzyl ammonium (B1175870) carbamates have been developed as cleavable linkers in antibody-drug conjugates (ADCs), and a similar strategy could be envisioned for the target compound. nih.gov The compound could also serve as a precursor for the synthesis of more complex pharmaceutical agents, given that benzyl chloride is a known intermediate in the production of various drugs. chemicalbook.comguidechem.com
Supramolecular Chemistry and Optoelectronics: Benzoate esters have been shown to self-assemble into chiral nanostructures, such as twisted nanowires and gels. rsc.org The specific substitution pattern of this compound may lead to unique self-assembly behaviors and the formation of novel soft materials. Moreover, benzoate ester-based molecules are being investigated as acceptor materials in organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF). researchgate.net The electronic properties of this compound could be tuned through functionalization at the chloromethyl position to develop new materials for optoelectronic applications.
The table below summarizes potential applications in emerging fields:
| Emerging Field | Potential Role of the Compound | Example Application | Relevant Research |
|---|---|---|---|
| Functional Polymers | Monomer or cross-linking agent | Synthesis of functional microspheres or high-performance polymers | researchgate.netscispace.com |
| Medicinal Chemistry | Linker for bioconjugation or synthetic precursor | Development of antibody-drug conjugates or novel therapeutic agents | nih.govchemicalbook.com |
| Supramolecular Chemistry | Building block for self-assembly | Formation of chiral gels, liquid crystals, or optoelectronic materials | rsc.orgresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
